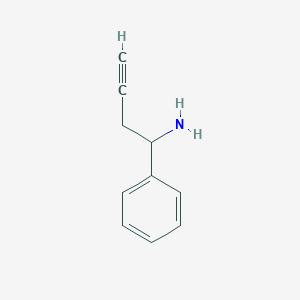

1-Phenylbut-3-yn-1-amine

Description

1-Phenylbut-3-yn-1-amine (C₁₀H₁₁N) is a secondary amine featuring a phenyl group and a terminal alkyne moiety. Its hydrochloride salt (CAS 1177093-09-2) is commercially available with ≥99% purity and is widely used in medicinal chemistry, particularly in peptide coupling and click chemistry applications . The compound is synthesized via palladium-catalyzed Sonogashira coupling or peptide bond formation, yielding either a brown solid (free base) or white crystalline powder (hydrochloride salt) . Structural characterization via ¹H/¹³C NMR and mass spectrometry confirms its distinct alkyne (δ ~70–81 ppm in ¹³C NMR) and amine proton signals .

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.2 g/mol |

IUPAC Name |

1-phenylbut-3-yn-1-amine |

InChI |

InChI=1S/C10H11N/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10H,6,11H2 |

InChI Key |

ZWEQNVMYOUDKQT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Derivatives of 1-phenylbut-3-yn-1-amine with modified benzyl groups exhibit altered physicochemical and biological properties:

Key Insight: Electron-donating groups (e.g., -OCH₃) enhance solubility, while halogens (e.g., -Br) enable cross-coupling reactions. The diphenylmethylene derivative facilitates stereoselective synthesis of tetrahydroisoquinolines .

Alkyne vs. Alkene Analogues

Replacing the alkyne with an alkene significantly alters reactivity:

Key Insight : The alkyne’s triple bond enables rapid cycloaddition with azides (e.g., forming triazoles for imaging probes), whereas the alkene is less reactive but useful in enantioselective syntheses .

Stereochemical Variants

Enantiomers of 1-phenylbut-3-yn-1-amine exhibit distinct chiral properties:

Functional Group Analogues

Key Insight : Propargylamine’s simplicity aids peptide coupling, while piperidine derivatives improve target specificity in apoptosis imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.